N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5S/c1-26-18-12-16-8-10-22(14-17(16)13-19(18)27-2)28(24,25)11-9-21-20(23)15-6-4-3-5-7-15/h12-13,15H,3-11,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJABPAZYWRLJRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide, a multi-step synthetic pathway is employed, often starting from commercially available starting materials. The synthesis usually involves:
Formation of the dihydroisoquinoline ring: : The initial steps often involve creating the 6,7-dimethoxy-3,4-dihydroisoquinoline skeleton, potentially through Pictet-Spengler reactions.
Sulfonylation: : Introduction of the sulfonyl group typically via reaction with sulfonyl chlorides.
Alkylation: : Addition of the ethyl spacer through alkylation reactions.
Formation of the carboxamide: : Finally, the cyclohexanecarboxylic acid or its derivative is coupled with the amine group to form the carboxamide.
Industrial Production Methods: In an industrial setting, these steps are optimized for scale, with careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and catalysts may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Given the presence of the dihydroisoquinoline moiety, oxidation reactions can lead to the formation of corresponding aromatic isoquinolines.
Reduction: : The compound can undergo reductions, particularly at the sulfonyl and carboxamide functional groups.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the aromatic rings.
Common Reagents and Conditions:
Oxidation: : Commonly used oxidizing agents like potassium permanganate or ceric ammonium nitrate.
Reduction: : Typical reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: : Utilization of reagents such as halides for nucleophilic substitutions or Lewis acids for electrophilic substitutions.
Major Products:
Oxidation: : Formation of isoquinolines or sulfoxides.
Reduction: : Conversion to secondary amines or alcohols.
Substitution: : Introduction of various functional groups into the aromatic ring system.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure that combines isoquinoline and sulfonamide functionalities. The synthesis typically involves:
- Starting Materials : 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives and cyclohexanecarboxylic acid precursors.
- Reactions :
- Formation of the sulfonamide group through reaction with sulfonyl chlorides.
- Amide formation using acid chlorides.
- Optimization of reaction conditions to enhance yield and purity.
The molecular structure can be represented as follows:
Anticancer Potential
Research indicates that compounds with isoquinoline structures exhibit significant biological activity, particularly in oncology. The mechanisms by which N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide may exert its effects include:
- DNA Intercalation : Isoquinoline derivatives can intercalate into DNA, potentially inhibiting topoisomerases involved in DNA replication and repair .
- Targeting Specific Enzymes : The compound may interact with specific enzymes or receptors associated with cancer cell proliferation.
Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders. Isoquinoline derivatives have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems.
Pain Management
Due to the presence of sulfonamide groups, this compound may also have analgesic properties. Compounds in this class are often explored for their ability to alleviate pain through various mechanisms, including inhibition of inflammatory pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds derived from isoquinoline structures:
- Antiproliferative Activity : A series of isoquinoline derivatives were tested against human cancer cell lines (HCT-116 and MCF-7), showing IC50 values indicating significant anticancer activity .
- Neuroprotective Effects : Research has demonstrated that certain isoquinoline derivatives can protect neuronal cells from oxidative stress-induced damage, suggesting a therapeutic application in neurodegenerative diseases .
Summary of Findings
Mechanism of Action
The compound's mechanism of action can involve:
Molecular Targets: : It may target specific proteins or enzymes within biological systems, altering their function or expression.
Pathways Involved: : Pathways such as signal transduction, apoptosis, or metabolic processes may be affected, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Isoquinoline Substituents
Several derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline have been synthesized with varying substituents (Table 1):
Key Observations :
- Electron-Withdrawing Groups: The sulfonyl group in the target compound (vs.
- Linker Flexibility : The ethylsulfonyl bridge in the target compound allows greater conformational freedom than rigid acridine or phthalazine linkers in GF120918 or derivatives from .
Functional Analogues with Varied Core Structures
- Isoindole-1,3-dione Derivatives (Compounds 3–4): Compound 3: 2-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2-yl)ethyl]-4-methoxy-isoindole-1,3-dione. Compound 4: Lacks the 6,7-dimethoxy group, showing reduced serotonin receptor (5-HTR) affinity compared to Compound 3 . Implication: The 6,7-dimethoxy group in the target compound may similarly enhance target engagement compared to non-substituted analogues.
- Cyclohexanecarboxamide Derivatives: Impurity C(EP): N-Formyl-N-[2-oxo-2-(1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]cyclohexanecarboxamide (–8). Stability Comparison: The formyl group in Impurity C increases susceptibility to hydrolysis vs. the sulfonylethyl group in the target compound, which is more metabolically stable .
Biological Activity
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structural formula is represented as follows:
- Molecular Formula : C₃₈H₃₈N₄O₆
- Molecular Weight : 646.75 g/mol
- IUPAC Name : N-(2-((4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)carbamoyl)-4,5-dimethoxyphenyl)quinoline-3-carboxamide
- CAS Number : 206873-63-4
Structural Representation
The compound features a complex arrangement of functional groups, including methoxy groups and an isoquinoline moiety, which are critical for its biological activity.
Research indicates that this compound exhibits orexin receptor antagonism . Orexin receptors are involved in regulating various physiological processes such as sleep-wake cycles and appetite control. The antagonism of these receptors suggests potential applications in treating sleep disorders and metabolic diseases .
Pharmacological Effects
- Antitumor Activity : Preliminary studies have shown that derivatives of isoquinoline compounds can exhibit significant antitumor effects. For instance, compounds structurally similar to this compound have demonstrated the ability to inhibit cell proliferation in various cancer cell lines .
- Neuroprotective Effects : Some isoquinoline derivatives have been investigated for their neuroprotective properties against oxidative stress-induced neuronal damage. However, specific studies on this compound's neuroprotective effects remain limited and warrant further investigation .
Case Study 1: Antitumor Efficacy
In a study investigating the antitumor efficacy of benzamide derivatives, a compound structurally related to this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting that modifications to the benzamide structure can enhance antitumor activity .
Case Study 2: Orexin Receptor Antagonism
A recent study evaluated the orexin receptor antagonistic properties of several isoquinoline derivatives. The findings indicated that compounds with similar structural features to this compound effectively inhibited orexin receptor activity in vitro. This suggests potential therapeutic applications in treating sleep disorders .
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| N-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexanecarboxamide | 206873-63-4 | 646.75 g/mol | Orexin receptor antagonist; potential antitumor activity |
| 6,7-Dimethoxy-3,4-dihydroisoquinoline | 493-49-2 | 207.23 g/mol | Neuroprotective effects; potential anticancer properties |
| Benzamide Derivative I | [Not available] | [Not available] | Antitumor activity; HDAC inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
